Turicine

Description

Conceptual Framework of Betaine (B1666868) Alkaloids within Natural Products Chemistry

Betaine alkaloids constitute a class of natural products defined by the inclusion of a betaine functional group within their molecular architecture. Alkaloids, generally, are a varied collection of naturally occurring organic compounds distinguished by the presence of basic nitrogen atoms. Primarily found in the plant kingdom, these compounds can exert notable physiological effects . Betaine alkaloids represent a specialized subset wherein the nitrogen atom is typically integrated into a quaternary ammonium (B1175870) group, maintaining a permanent positive charge. This positive charge is counterbalanced by a negative charge residing on a carboxylate group within the same molecule, thereby conferring a zwitterionic character rsc.orgresearchgate.net. This intrinsic zwitterionic property significantly influences their physicochemical attributes, including solubility and behavior in biological environments researchgate.net. The biosynthetic origin of betaine alkaloids traces back to amino acids, which contribute the nitrogen atom and a portion of the carbon skeleton .

Chemical Classification and Core Structural Motifs of Turicine

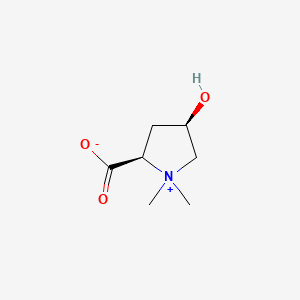

This compound is chemically categorized as an amino-acid betaine, a secondary alcohol, and a pyrrolidine (B122466) alkaloid nih.govvulcanchem.com. Its molecular formula is C₇H₁₃NO₃, corresponding to a molecular weight of 159.18 g/mol vulcanchem.com. The structural foundation of this compound is built upon two principal components: a pyrrolidine ring system and a betaine functional group vulcanchem.com.

The central structural element of this compound is the pyrrolidine ring, a five-membered saturated heterocyclic structure containing one nitrogen atom. Within the this compound molecule, this ring system possesses defined stereochemistry, particularly at the carbon atoms positioned at positions 2 and 4 vulcanchem.com. The widely recognized isomer of this compound is formally named (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate according to IUPAC nomenclature nih.govvulcanchem.comchemspider.com. This designation signifies a cis spatial arrangement between the carboxylate group located at position 2 and the hydroxyl group situated at position 4 on the pyrrolidine ring google.com. An isomeric form, known as L-Turicine, exhibits the (2S,4S) configuration and is also recognized as a naturally occurring derivative of 4-hydroxyproline (B1632879) google.comnih.govdrugfuture.com.

Historical Trajectories and Early Investigations into this compound's Chemical Identity

The historical exploration of this compound commenced with its isolation from botanical sources. This compound was successfully isolated from plants belonging to the genus Stachys, specifically Stachys officinalis L. (also recognized as Betonica officinalis L.) and Stachys sylvatica L. drugfuture.com. These initial isolations were documented in the early part of the 20th century, with significant contributions from the work of Küng and Trier in 1913 google.comdrugfuture.com. Subsequent research efforts in the mid-20th century played a crucial role in clarifying its chemical structure and properties. For instance, studies conducted by Patchett and Witkop in 1957 detailed the synthesis of this compound from allohydroxy-D-proline, which aided in confirming its chemical identity and stereochemical arrangement google.comdrugfuture.com. This compound is recognized as a stereoisomer of betonicine (B1666922), another betaine alkaloid, and both compounds are considered derivatives of 4-hydroxyproline vulcanchem.comgoogle.comdrugfuture.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWAHDYFVYIKH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC1C(=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155403 | |

| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Turicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

515-24-2 | |

| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TURICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3FY9NSMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Turicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Turicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ecological Occurrence and Biogeographical Distribution of Turicine

Phytochemical Sourcing and Terrestrial Ecosystem Presence

Turicine is found in various plant species, primarily as an alkaloid. Its identification in terrestrial flora highlights its role as a plant metabolite. nih.govebi.ac.uk

Presence in Marrubium vulgare (White Horehound)

Marrubium vulgare, commonly known as White Horehound, is a well-documented source of this compound. healthy.netpharmabotanica.com.auswsbm.orgresearchgate.net this compound is present in the aerial parts of the plant, specifically the leaves and flowering tops. pharmabotanica.com.auresearchgate.net Studies on the constituents of M. vulgare have consistently reported the presence of this compound alongside other compounds like marrubiin (B191795) and betonicine (B1666922), its isomer. healthy.netpharmabotanica.com.auswsbm.org The plant is found growing wild throughout Europe and is also cultivated in Britain, indicating a widespread distribution in temperate regions. healthy.netpharmabotanica.com.au

| Plant Species | Part(s) Containing this compound | Geographical Distribution (Documented) |

| Marrubium vulgare | Leaves, Flowering Tops | Europe, Britain |

Identification in Achillea Species (e.g., Achillea millefolium, Achillea atrata)

This compound, as the cis isomer of betonicine, has also been identified in Achillea species. hmdb.ca Achillea millefolium (Common Yarrow) is known to contain betonicine and, by extension, its isomer this compound. hmdb.cancats.io While direct confirmation of this compound's presence in Achillea atrata (Black Yarrow) is less explicit in available literature, its close relationship to A. millefolium and the reported presence of betonicine in A. atrata suggest its likely occurrence in this species as well. hmdb.camindat.orgwikipedia.org Achillea millefolium is native to temperate regions of the Northern Hemisphere, including Asia, Europe, and North America, demonstrating a broad distribution. terracegardenfrance.com Achillea atrata is native to the Alpine regions of Europe. mindat.orgwikipedia.org

| Plant Species | This compound/Isomer Presence | Geographical Distribution (Documented) |

| Achillea millefolium | This compound (as isomer) | Asia, Europe, North America |

| Achillea atrata | Likely (as isomer) | Alpine regions of Europe |

Other Documented Plant Species

Beyond Marrubium and Achillea, this compound has also been noted in other plant sources. One database entry indicates the presence of L-Turicine and this compound in Buxus sempervirens (Common Box or Boxwood). plantaedb.com Buxus sempervirens is native to western and southern Europe, northwest Africa, and southwest Asia. plantaedb.com

| Plant Species | This compound Presence | Geographical Distribution (Documented) |

| Buxus sempervirens | L-Turicine, this compound | Europe, Northwest Africa, Southwest Asia |

Marine Biological Systems and Environmental Detection

This compound-like structures and derivatives have been discovered in marine organisms, expanding its known ecological reach to aquatic environments.

Isolation from Marine Sponges (e.g., Axinella damicornis as a Derivative Source)

While this compound itself is primarily known from terrestrial plants, a derivative, damituricin, has been isolated from the Mediterranean marine sponge Axinella damicornis. ebi.ac.ukvulcanchem.comresearchgate.netnih.gov Damiturin is described as a bromopyrrole alkaloid where a bromopyrrole carboxylic acid is condensed with D-turicine. ebi.ac.ukresearchgate.netnih.gov This indicates that the this compound structural motif is present or utilized in the biosynthesis of compounds found in certain marine invertebrates. Axinella damicornis is found in the Mediterranean Sea. researchgate.netnih.gov

| Marine Organism | Compound Relationship to this compound | Geographical Distribution (Documented) |

| Axinella damicornis | Source of the derivative damituricin | Mediterranean Sea |

Quantification and Ecological Significance in Aquatic Matrices

Research has demonstrated the presence of this compound in marine environments. One study reported the quantification of this compound in filtered seawater, with an average normalized peak area indicating its occurrence in this aquatic matrix. vulcanchem.com This detection in seawater suggests that this compound, or compounds containing the this compound structure, are present and potentially have ecological significance within marine ecosystems, although the specific roles and origins in the broader aquatic environment require further investigation. vulcanchem.com

| Environmental Matrix | Detection Method | Findings | Ecological Significance |

| Filtered Seawater | Quantification (Peak Area) | Average normalized peak area reported vulcanchem.com | Presence indicated vulcanchem.com |

Biosynthetic Pathways and Metabolic Fluxes of Turicine

Precursor Amino Acids and Enantiomeric Relationships

Turicine originates from hydroxyproline (B1673980), a non-proteinogenic amino acid commonly formed through the post-translational hydroxylation of proline within proteins by proline hydroxylases. glorybioscience.comillinois.eduwikipedia.org While trans-4-hydroxy-L-proline is prevalent in structural proteins like collagen and plant glycoproteins, this compound's formation specifically involves isomers of hydroxyproline. glorybioscience.comillinois.eduwikipedia.org

This compound is chemically defined as cis-N,N'-dimethyl-4-hydroxy-D-proline, indicating its biosynthesis from a D-hydroxyproline isomer possessing a cis orientation at the 4-position. google.com L-Turicine, conversely, is derived from a cis-configured L-hydroxyproline isomer. google.comnih.gov Although L-hydroxyproline is widespread in biological systems, the natural abundance of D-hydroxyproline is less common. glorybioscience.com However, the synthesis of D-turicine has been demonstrated using commercially available cis-4-hydroxy-D-proline as a starting material. google.com The stereochemical differences between this compound and L-betonicine (trans-4-hydroxy-L-proline betaine) underscore the significance of both the configuration at the 4-position (cis vs. trans) and the enantiomeric form (D vs. L) of the hydroxyproline precursor in determining the final betaine (B1666868) structure. google.com

The transformation of hydroxyproline isomers into betaine structures like this compound necessitates methylation, a process that results in a fully methylated nitrogen atom characteristic of betaines. nih.govnih.gov Although the specific plant enzymes catalyzing the N,N-dimethylation of hydroxyproline to yield this compound are not extensively characterized in the available literature, this conversion generally involves the enzymatic transfer of methyl groups. Pathways for the biosynthesis of other betaines, such as glycine (B1666218) betaine, involve the oxidation of choline (B1196258) to betaine aldehyde, followed by further oxidation to betaine. darwin-nutrition.frorffa.com Betaine itself functions as a methyl donor in metabolic reactions, notably in the remethylation of homocysteine to methionine, a process mediated by betaine-homocysteine methyltransferase (BHMT). orffa.comnih.govnih.gov This suggests that methylation steps are integral to the formation of this compound from its hydroxyproline precursor.

Enzymatic Machinery Involved in this compound Metabolism

The metabolic processing of this compound, particularly its breakdown, relies on specific enzymatic machinery.

Recent investigations have highlighted the critical role of glycyl radical enzymes (GREs) in the anaerobic degradation of various hydroxyproline isomers and their N-methylated derivatives. illinois.eduillinois.edu GREs are a class of enzymes sensitive to oxygen that employ a stable glycyl radical for their catalytic activity and are found in anaerobic and facultative anaerobic bacteria. researchgate.netnih.gov Specific GREs have been identified that catalyze the dehydration and C-N cleavage of hydroxyproline isomers. Examples include t4L-HP dehydratase (HypD), which degrades trans-4-hydroxy-L-proline, and trans-4-hydroxy-D-proline (t4D-HP) C-N lyase (HplG), which acts on trans-4-hydroxy-D-proline. illinois.eduillinois.edu More recently, N-methyl-c4L-HP dehydratase (HpyG) and N-methyl c4D-HP dehydratase (HpzG) have been discovered, which catalyze the dehydration of N-methylated cis-4-hydroxyproline enantiomers. illinois.edu Given this compound's structure as cis-N,N'-dimethyl-4-hydroxy-D-proline, these newly identified GREs that metabolize N-methylated cis-4-hydroxyproline isomers are highly relevant to understanding the potential anaerobic degradation pathways of this compound. These enzymes facilitate radical-mediated dehydration reactions and may be associated with epimerases that interconvert N-methylated hydroxyproline isomers. illinois.edu

Methylation is a key step in the formation of this compound as a betaine. Conversely, demethylation processes are involved in its catabolism. In aerobic bacteria, the degradation of related betaines like trans-4-hydroxy-L-proline betaine can involve oxygen-dependent demethylation mediated by enzymes such as Rieske-type oxygenases and flavin-dependent oxidases. illinois.edu In anaerobic microorganisms, the demethylation of quaternary amines, including glycine betaine, can be carried out by methyltransferases. uni-frankfurt.de While direct enzymatic studies specifically on this compound demethylation are not extensively detailed in the provided search results, the known involvement of methyltransferases in the metabolism of other betaines suggests a similar enzymatic role in the anaerobic degradation of this compound. uni-frankfurt.de Research into the methylation and demethylation processes related to this compound metabolism involves identifying and studying the enzymes responsible for adding or removing methyl groups, which impacts the compound's biological activity and metabolic fate.

Molecular Mechanisms and Biological Roles of Turicine in Non Human Contexts

Enzymatic Regulation and Interaction Profiling

Turicine, a pyrrolidine (B122466) alkaloid, has been the subject of research regarding its interactions with various enzyme systems. nih.gov These investigations are crucial for understanding its potential biological activities and mechanisms of action at a molecular level.

Influence on Cholinergic Enzyme Systems (e.g., Acetylcholinesterase Surface Interactions)

The cholinergic system, fundamental for nerve impulse transmission, relies on the enzyme acetylcholinesterase (AChE) to break down the neurotransmitter acetylcholine. nih.govwikipedia.org The inhibition of AChE leads to an accumulation of acetylcholine, enhancing nerve signaling. wikipedia.org Research into compounds that interact with AChE is significant for various fields of pharmacology.

Studies on compounds structurally related to this compound, such as D-tubocurarine, have demonstrated interactions with the active surface of acetylcholinesterase. nih.gov D-tubocurarine has been shown to bind to multiple sites on the AChE molecule, including the peripheral anionic site and the region near the catalytic anionic site. nih.gov This binding results in a reversible inhibition of the enzyme's activity. nih.gov The interaction of such molecules with AChE is a key area of investigation for understanding their neurological effects. nih.gov

Table 1: Interaction Profile of D-tubocurarine with Acetylcholinesterase

| Parameter | Value | Reference |

| Inhibition Constants (Ki) | Ki1 = 7.0 +/- 0.8 X 10(-5) M | nih.gov |

| Ki2 = 3.1 +/- 1.0 X 10(-4) M | nih.gov | |

| Ki3 = 4.2 +/- 0.5 X 10(-3) M | nih.gov | |

| Dissociation Constant (KA) | 4.5 X 10(-4) M | nih.gov |

Analysis of Modulatory Effects on Other Enzyme Activities

The regulatory control of enzyme activity is a fundamental process in cellular metabolism and signaling. youtube.comyoutube.com This can occur through various mechanisms, including allosteric regulation, where a molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's activity. youtube.comyoutube.com

Sirtuins, a class of NAD+-dependent deacetylases, are examples of enzymes that are heavily regulated and play roles in numerous cellular processes, including metabolism, DNA repair, and aging. nih.govnih.gov The modulation of sirtuin activity is a significant area of research for its potential therapeutic implications. nih.govmdpi.com Understanding how compounds like this compound might interact with and modulate the activity of such enzyme families is an ongoing area of scientific inquiry.

Cellular and Physiological Responses in Model Organisms

The study of cellular and physiological responses to chemical compounds in model organisms provides valuable insights into their potential biological effects. These studies can reveal effects on processes ranging from cellular regeneration to systemic functions like appetite.

Investigation of Regenerative Potentials in Cellular Models

Regenerative medicine is a field focused on repairing or replacing damaged tissues and organs. mdpi.com Research in this area often involves the use of cellular models to investigate the potential of various compounds to promote tissue repair and regeneration. youtube.comyoutube.com

Certain phytochemicals, such as rutin (B1680289) and quercetin, have been investigated for their wound-healing properties. mdpi.com These compounds have demonstrated antibacterial and anti-inflammatory effects that can contribute to the healing process. mdpi.com The potential for compounds to influence cellular processes like proliferation, migration, and differentiation is a key aspect of their regenerative potential. mdpi.com

Exploration of Regulatory Effects on Non-Human Appetite Systems

The regulation of appetite is a complex process involving the interplay of various hormones and neuropeptides in the gastrointestinal tract and the brain. nih.govnih.gov In non-human primates, as in humans, this system is critical for maintaining energy balance. nih.govresearchgate.net

Several key hormones are involved in appetite regulation. Ghrelin, produced by the stomach, is a potent appetite stimulant. nih.gov Conversely, peptides like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK), released from the gut after a meal, act as satiety signals, inhibiting food intake. nih.gov The study of how exogenous compounds might influence the levels or actions of these regulatory molecules is an active area of research. nih.gov

Table 2: Key Hormones in Non-Human Appetite Regulation

| Hormone | Primary Site of Production | Effect on Appetite | Reference |

| Ghrelin | Stomach | Stimulates | nih.gov |

| Glucagon-like peptide 1 (GLP-1) | Gastrointestinal Tract | Inhibits | nih.gov |

| Cholecystokinin (CCK) | Gastrointestinal Tract | Inhibits | nih.gov |

| Pancreatic polypeptide (PP) | Pancreatic Islets and Distal Gut | Inhibits | nih.gov |

Synthetic Chemistry and Derivatization Strategies for Turicine

Total Synthesis Approaches to the Turicine Core Structure

The total synthesis of the this compound core structure, chemically known as (2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate, presents a significant challenge due to the presence of two stereocenters. Synthetic strategies have predominantly centered on the use of chiral starting materials to ensure the desired stereochemical outcome.

A common and effective approach commences with commercially available chiral precursors, such as derivatives of proline or other amino acids. These molecules provide a pre-existing stereocenter, which can then be elaborated to construct the pyrrolidine (B122466) ring with the correct absolute configuration. For instance, a synthetic route might involve the stereoselective introduction of a hydroxyl group at the C4 position of a suitable proline derivative, followed by quaternization of the nitrogen atom to yield the this compound core.

Retrosynthetic analysis, a powerful tool in planning organic syntheses, reveals that the this compound molecule can be conceptually disconnected to simpler, more readily available starting materials. Key disconnections often target the C-N bonds within the pyrrolidine ring and the bond connecting the carboxyl group. This analytical method allows chemists to devise multiple potential synthetic pathways, which can then be evaluated for their efficiency and stereocontrol.

While specific, detailed total syntheses of this compound are not extensively documented in publicly available literature, the general principles of pyrrolidine alkaloid synthesis provide a roadmap for its construction. These methods often involve cyclization reactions of acyclic precursors, where the stereochemistry is controlled through the use of chiral auxiliaries or catalysts. The final step in any total synthesis of this compound would invariably be the N,N-dimethylation of the pyrrolidine nitrogen to form the characteristic quaternary ammonium (B1175870) group.

Preparation and Characterization of Synthetic Analogues and Derivatives

To explore the chemical space around the this compound scaffold and to investigate its properties, the synthesis of various analogues and derivatives is crucial. These modifications can range from simple salt formation to the creation of entirely new, related molecular architectures.

Synthesis of Inorganic Salt Derivatives (e.g., Hydrochloride, Aurichloride, Platinichloride)

The quaternary ammonium nature of this compound allows for the straightforward formation of inorganic salt derivatives. These salts are often crystalline solids, which can be advantageous for purification and characterization. The general procedure for the preparation of such salts involves the reaction of this compound with the corresponding acid.

Hydrochloride (HCl) Salt: The hydrochloride salt can be prepared by treating a solution of this compound with hydrochloric acid. Typically, a solution of this compound in a suitable organic solvent, such as ethanol (B145695) or methanol, is acidified with a solution of HCl in the same or a compatible solvent. The resulting this compound hydrochloride salt often precipitates from the solution and can be isolated by filtration.

Aurichloride and Platinichloride Salts: The formation of aurichloride ([AuCl₄]⁻) and platinichloride ([PtCl₆]²⁻) salts is a classic method used in alkaloid chemistry for the characterization and identification of nitrogenous bases. These salts are typically prepared by reacting an acidic solution of the alkaloid with a solution of gold(III) chloride (for the aurichloride) or chloroplatinic acid (for the platinichloride). The resulting salts are often brightly colored, crystalline precipitates.

The characterization of these inorganic salt derivatives is performed using a variety of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the organic cation. Infrared (IR) spectroscopy can identify characteristic functional groups. Elemental analysis provides the empirical formula, confirming the stoichiometry of the salt. X-ray crystallography can be employed to determine the precise three-dimensional structure of the crystalline salt.

Due to the limited specific literature on this compound's inorganic salts, a detailed data table cannot be provided. However, the expected characterization would confirm the presence of the this compound cation and the respective inorganic anion in the correct stoichiometric ratio.

Fabrication of Novel Bromopyrrole Alkaloid Analogues (e.g., Damiturin)

The structural similarity of this compound to other marine alkaloids, particularly the bromopyrrole alkaloids, has inspired the synthesis of novel hybrid structures. These efforts aim to combine the structural features of this compound with those of other biologically active natural products to create new compounds with potentially enhanced or novel therapeutic properties.

Bromopyrrole alkaloids are a large and diverse family of marine natural products known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of analogues that incorporate a brominated pyrrole (B145914) moiety attached to a this compound-like scaffold is a promising area of research.

One hypothetical example of such an analogue is "damiturin," which is not a known natural product but serves as an illustrative example of a novel bromopyrrole alkaloid analogue of this compound. The synthesis of such a compound would likely involve the coupling of a pre-formed bromopyrrole carboxylic acid or a related derivative with a functionalized this compound precursor. The key synthetic challenge would be the formation of the amide or a similar linkage between the two fragments while preserving the stereochemistry of the this compound core.

The fabrication of these novel analogues requires sophisticated synthetic methodologies, often involving multiple steps and careful control of reaction conditions. Characterization of these complex molecules would rely heavily on advanced spectroscopic techniques, including 2D NMR experiments, to fully elucidate their structure and stereochemistry.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Understanding the relationship between the chemical structure of this compound and its biological activity is a key objective of medicinal chemistry. Structure-Activity Relationship (SAR) studies involve the systematic modification of the this compound molecule and the subsequent evaluation of the biological activity of the resulting analogues. These studies provide valuable insights into which parts of the molecule are essential for its activity and how its properties can be modulated.

For pyrrolidine alkaloids in general, SAR studies have revealed several key structural features that can influence biological activity. These include:

The Stereochemistry of the Pyrrolidine Ring: The spatial arrangement of substituents on the pyrrolidine ring is often critical for biological activity. For this compound, the cis-configuration of the hydroxyl and carboxyl groups is a defining feature, and altering this stereochemistry would be a primary focus of SAR studies.

The Nature of the N-Substituents: The quaternary ammonium group in this compound is a key feature. SAR studies might explore the effect of varying the size and nature of the alkyl groups on the nitrogen atom. For example, replacing the methyl groups with larger alkyl chains could impact the molecule's interaction with biological targets.

Modification of the Hydroxyl Group: The hydroxyl group at the C4 position offers a site for chemical modification. Derivatives could be synthesized where this group is esterified, etherified, or replaced with other functional groups to probe its role in biological activity.

Modification of the Carboxyl Group: The carboxylate group is another key functional handle. Esterification or conversion to an amide are common modifications that can alter the polarity and hydrogen bonding capabilities of the molecule, thereby influencing its biological profile.

By synthesizing a library of this compound analogues with systematic variations and evaluating their biological activity, researchers can build a comprehensive SAR model. This model can then guide the design of new, more potent, or selective compounds.

| Modification Site | Type of Modification | Potential Impact on Activity |

| Pyrrolidine Ring | Inversion of stereocenters (e.g., trans-isomers) | Altered binding affinity to biological targets |

| Nitrogen Atom | Variation of N-alkyl groups (e.g., N,N-diethyl) | Changes in size, lipophilicity, and charge distribution |

| C4-Hydroxyl Group | Esterification, etherification, or replacement | Modified hydrogen bonding capacity and polarity |

| C2-Carboxyl Group | Esterification or amidation | Altered polarity, solubility, and metabolic stability |

Chemoenzymatic Synthesis of Stereospecific this compound Isomers

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for the preparation of stereospecific isomers of this compound. Enzymes, as chiral catalysts, can facilitate reactions with high enantioselectivity and diastereoselectivity, which is particularly advantageous for constructing molecules with multiple stereocenters like this compound.

The synthesis of specific stereoisomers of this compound could be achieved by employing enzymes such as hydrolases, oxidoreductases, or lyases at key steps in the synthetic sequence. For example:

Enzymatic Resolution: A racemic or diastereomeric mixture of a key intermediate in the synthesis of this compound could be resolved using a lipase (B570770) or an esterase. These enzymes can selectively acylate or hydrolyze one enantiomer or diastereomer, allowing for the separation of the desired stereoisomer.

Stereoselective Reduction or Oxidation: An oxidoreductase could be used to stereoselectively reduce a ketone precursor to the desired hydroxyl stereoisomer at the C4 position of the pyrrolidine ring. Conversely, an enzyme could be used to selectively oxidize a diol to introduce the desired hydroxyl group.

Enzymatic Carbon-Carbon Bond Formation: Aldolases or other carbon-carbon bond-forming enzymes could potentially be used to construct the pyrrolidine backbone with precise stereocontrol.

A chemoenzymatic route to a specific this compound isomer would typically involve a combination of traditional chemical steps to build the basic molecular framework and one or more key enzymatic steps to introduce or control the stereochemistry. This approach can often lead to more efficient and environmentally friendly syntheses compared to purely chemical methods, especially when high stereopurity is required. While specific chemoenzymatic syntheses of this compound are not yet widely reported, the principles of biocatalysis are well-established and offer a promising avenue for future research in this area.

Advanced Analytical Methodologies for this compound Research

This compound (PubChem CID 6560290) is a naturally occurring pyrrolidine alkaloid, classified as an amino-acid betaine (B1666868) and a secondary alcohol nih.govmedmuv.combas.bg. Its chemical formula is C7H13NO3, with a molecular weight of 159.18 g/mol nih.govnih.govmitoproteome.org. As a derivative of 4-hydroxyproline (B1632879), this compound (specifically L-Turicine) is the cis-N,N-dimethyl-4-hydroxy-D-proline isomer, often discussed alongside its trans isomer, L-betonicine google.com. The accurate identification, structural characterization, and quantitative analysis of this compound in various matrices necessitate the application of advanced analytical methodologies. These techniques are crucial for understanding its presence, purity, and behavior in complex biological and environmental samples.

Advanced Analytical Methodologies for this compound Research

The investigation of this compound relies heavily on a suite of sophisticated analytical techniques that enable its detection, structural elucidation, and quantification. These methods are essential for both targeted analysis of this compound and broader metabolomic studies where this compound may be one among many detected compounds.

Advanced Analytical Methodologies for Turicine Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide invaluable information about the molecular structure and functional groups of Turicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of organic molecules, including alkaloids like this compound scribd.comepdf.pub. Analysis of 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provides information on the types and connectivity of atoms within the this compound molecule google.comillinois.edu. For instance, ¹H NMR spectra reveal the presence and environment of hydrogen atoms, including characteristic signals for N-linked methyl groups in quaternary ammonium (B1175870) compounds like this compound google.com. ¹³C NMR data helps identify different carbon environments and can indicate elements of unsaturation or the presence of carbonyl groups google.com.

Furthermore, 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are critical for establishing through-bond and through-space correlations between atoms google.comepdf.pub. COSY experiments reveal couplings between adjacent protons, while HSQC correlates protons with the carbons they are attached to google.com. ROESY experiments are particularly useful for determining the relative stereochemistry and conformation of molecules by identifying protons that are spatially close to each other google.com. In the context of this compound and its isomers like betonicine (B1666922), ROESY data can help assign the cis or trans relationship between the carboxylate and hydroxyl functions on the pyrrolidine (B122466) ring google.com. These detailed NMR analyses are fundamental for confirming the identity and understanding the three-dimensional structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements of molecules, allowing for the determination of their elemental composition and accurate identification nih.govresearchgate.net. For this compound, HRMS can provide an exact mass that corresponds to its molecular formula (C7H13NO3), aiding in its unambiguous identification, especially in complex biological or environmental matrices nih.govnih.govmitoproteome.orgillinois.edu.

Coupling HRMS with separation techniques like Liquid Chromatography (LC-HRMS) or Gas Chromatography (GC-HRMS) enhances its analytical power by separating components of a mixture before mass analysis nih.govresearchgate.net. This is particularly important for samples containing this compound alongside structurally similar compounds or matrix interferences. HRMS detectors, such as Orbitrap or time-of-flight (TOF) mass analyzers, offer high mass accuracy and resolving power, enabling the differentiation of compounds with very similar nominal masses nih.govresearchgate.net.

In addition to identification, HRMS can be used for the quantification of this compound. By monitoring the intensity of specific ions corresponding to this compound, its concentration in a sample can be determined, often using internal standards for improved accuracy nih.gov. Targeted HRMS approaches can focus on detecting and quantifying this compound specifically, while non-targeted metabolomics studies utilizing HRMS can identify this compound as part of a broader profile of metabolites nih.govresearchgate.net. The use of tandem mass spectrometry (MS/MS) with HRMS provides fragmentation patterns that serve as a spectral fingerprint for this compound, further confirming its identity and allowing for its detection and quantification based on specific fragment ions nih.gov.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from other compounds in a mixture, which is essential for its accurate analysis and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds researchgate.net. While this compound itself is a relatively polar and non-volatile molecule due to its zwitterionic nature, it can potentially be analyzed by GC-MS after appropriate chemical derivatization to increase its volatility archive.org. Derivatization involves converting polar functional groups into less polar derivatives, making the compound suitable for GC separation.

GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z) and fragmentation pattern researchgate.net. The resulting mass spectrum provides a unique fingerprint for each compound, enabling its identification by comparison with spectral libraries. GC-MS has been applied in the analysis of complex plant extracts where alkaloids and other metabolites are present researchgate.net. While direct examples of this compound analysis by GC-MS are less common due to its polarity, the technique is valuable for analyzing derivatized this compound or other volatile components in this compound-containing samples.

Liquid Chromatography (LC) Applications for Isomer Separation

Liquid Chromatography (LC) is a versatile separation technique particularly well-suited for the analysis of polar and non-volatile compounds like this compound researchgate.net. Various LC modes, including reversed-phase LC, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography, can be employed depending on the chemical properties of this compound and the sample matrix. LC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

One significant advantage of LC is its ability to separate isomers, such as this compound and its trans isomer betonicine, which have the same molecular formula but different spatial arrangements google.comresearchgate.net. Achieving good chromatographic resolution between isomers is crucial for their accurate identification and quantification. The choice of stationary phase, mobile phase composition, and gradient elution program are critical parameters that are optimized to achieve efficient separation of this compound from co-eluting compounds and its isomers researchgate.net.

LC is commonly coupled with mass spectrometry (LC-MS) or HRMS (LC-HRMS) for sensitive detection and identification of separated components nih.govresearchgate.net. UV-Vis detection can also be used if this compound or a co-eluting compound has a chromophore. LC-based methods are widely applied in the analysis of plant extracts, biological fluids, and other complex samples for the isolation, purification, and quantification of this compound.

Chemometric and Multivariate Data Analysis (MVA) in this compound Profiling

In studies involving complex samples containing this compound, such as metabolomics investigations, chemometric and multivariate data analysis (MVA) techniques are essential for extracting meaningful information from large and complex datasets nih.govresearchgate.netscholaris.ca. When analyzing samples for this compound content or profiling metabolites in samples where this compound is present, data from spectroscopic (e.g., NMR) and chromatographic-mass spectrometric (e.g., LC-MS, GC-MS) techniques can be subjected to MVA.

MVA techniques, such as Principal Component Analysis (PCA), Partial Least Squares Discriminant Analysis (PLS-DA), and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), can identify patterns and correlations within the data that may not be apparent through univariate analysis nih.govscholaris.ca. These methods can help in:

Identifying samples with different this compound levels: By analyzing the entire metabolic profile, MVA can group samples based on similarities or differences in their composition, potentially highlighting those with elevated or reduced this compound concentrations.

Discovering relationships between this compound and other metabolites: MVA can reveal correlations between the abundance of this compound and other detected compounds, providing insights into metabolic pathways or biological processes.

Building predictive models: In studies investigating the effects of certain conditions or exposures, MVA can be used to build models that predict the condition based on the metabolic profile, including the contribution of this compound to that profile nih.gov.

Handling complex datasets: Metabolomics data can be high-dimensional, with measurements for hundreds or thousands of metabolites in multiple samples. MVA provides methods to reduce the dimensionality of the data while retaining important information, making it easier to visualize and interpret scholaris.ca.

Chemometric approaches, including data preprocessing steps like normalization, scaling, and transformation, are crucial before applying MVA to ensure the validity of the results scholaris.ca. These techniques are increasingly integrated into analytical workflows for this compound research, particularly in studies aiming for a comprehensive understanding of its role in biological systems or its distribution in natural sources.

Principal Component Analysis (PCA) and Cluster Analysis (CA)

Principal Component Analysis (PCA) and Cluster Analysis (CA) are powerful unsupervised multivariate statistical techniques frequently employed in analytical chemistry, particularly in metabolomics, to explore and visualize complex datasets. PCA is used to transform a set of correlated variables into a smaller set of uncorrelated variables known as principal components, which capture the maximum variance in the data. geographicbook.com This process helps in dimensionality reduction and noise reduction, making subsequent analysis more efficient and interpretable. geographicbook.comfree.fr Cluster Analysis, on the other hand, groups objects or samples based on their similarities, revealing natural groupings within the data. geographicbook.com

The integration of PCA and CA can significantly enhance the analysis of complex data related to this compound. PCA can serve as a pre-processing step to reduce the dimensionality of analytical data (e.g., spectroscopic or chromatographic data) before applying cluster analysis. geographicbook.comfree.fr This can lead to more stable and interpretable clustering results by removing noise and focusing on the most significant sources of variation. free.fr

While specific detailed research findings applying PCA and CA directly to this compound analysis were not extensively detailed in the search results, the general application of these methods in metabolomics and chemical analysis of complex samples is well-established. For instance, PCA has been used to show sample distribution based on the qualitative and quantitative composition of metabolites in metabolomics studies, highlighting natural sample structures. mdpi.com Cluster analysis, often used in conjunction with PCA, helps to group samples based on their metabolic profiles. researchgate.net

The application of PCA and CA to this compound research could involve:

Grouping samples based on this compound concentration and related metabolites: Analyzing data from environmental or biological samples using PCA and CA could reveal clusters of samples with similar this compound levels and metabolic profiles, potentially indicating common sources, exposure levels, or biological responses.

Identifying variables contributing most to variation: PCA can identify which analytical signals (e.g., specific peaks in a chromatogram or spectroscopic features) are most correlated with the principal components, thus highlighting variables that are important for differentiating samples based on this compound presence or concentration.

Visualizing relationships between samples: PCA plots can provide a visual representation of the relationships between different samples, making it easier to identify outliers or distinct groups. researchgate.netkaggle.com

Advanced Regression Models (e.g., MLR, PLS) for Correlative Studies

Advanced regression models, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression, are valuable tools for establishing relationships between analytical data and specific properties or outcomes related to this compound. These methods are particularly useful when dealing with multivariate data where multiple predictors are used to model one or more response variables. eigenvector.comresearchgate.netunits.it

Multiple Linear Regression (MLR): MLR models the linear relationship between a dependent variable (e.g., this compound concentration) and two or more independent variables (e.g., analytical signals). eigenvector.comunits.it However, MLR can face challenges when the predictor variables are highly correlated (multicollinearity) or when the number of variables exceeds the number of samples. eigenvector.comunits.it

Partial Least Squares (PLS) Regression: PLS regression is a powerful alternative to MLR, especially when dealing with datasets that have many variables and potential multicollinearity. researchgate.netunits.it PLS works by projecting the predictor and response variables into a new space, finding a linear regression model by considering the covariance structure between the variables. researchgate.netunits.itictp.it This method is effective in handling noisy and correlated data and is widely used in chemometrics and analytical chemistry for quantitative analysis and modeling. researchgate.netunits.it PLS regression seeks to find latent variables that explain both the variance in the predictor variables (X) and the covariance between the predictor and response variables (Y). ictp.it

In this compound research, MLR and PLS could be applied for:

Developing calibration models: Building models to predict this compound concentration in unknown samples based on analytical measurements (e.g., spectroscopic or chromatographic data). PLS is often preferred for this purpose, particularly with complex matrices, due to its ability to handle multicollinearity and noise. researchgate.netunits.it

Correlating this compound levels with other factors: Investigating the relationship between this compound concentrations in environmental or biological samples and other measured parameters (e.g., environmental conditions, biological markers). PLS can help identify which variables are most strongly correlated with this compound levels. ictp.itnih.gov

Predicting biological or environmental effects: Developing models to predict potential biological or environmental impacts based on observed this compound concentrations and other relevant data.

PLS regression is considered more robust than MLR when the number of variables is greater than the number of samples or when significant collinearity exists among predictors. eigenvector.comresearchgate.netunits.it It is also capable of modeling multiple response variables simultaneously. nih.gov

Quantitative Method Development for Environmental and Biological Matrices

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. willingdoncollege.ac.in Developing reliable quantitative methods for this compound in environmental and biological matrices is crucial for understanding its distribution, fate, and potential effects. These matrices are often complex, containing numerous interfering substances that can challenge analytical accuracy and sensitivity. nih.govnih.gov

The development of quantitative methods typically involves several key steps:

Sample Collection and Preparation: This is a critical step to isolate and concentrate the analyte (this compound) from the matrix and remove interfering substances. nih.govnih.govenv.go.jp Methods may include extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and potentially sample clean-up steps. env.go.jpjapsonline.comscholaris.ca The complexity of the matrix dictates the required sample preparation. nih.govnih.gov

Separation Technique: Chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is commonly used to separate this compound from other components in the extracted sample. env.go.jpnih.govmdpi.com The choice of chromatographic method depends on the physicochemical properties of this compound.

Detection and Quantification: Sensitive and selective detectors are necessary to measure the separated this compound. Mass Spectrometry (MS), particularly coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the identification and quantification of analytes in complex matrices due to its high sensitivity and specificity. nih.govnih.govenv.go.jp LC-MS/MS is increasingly used for quantitative analysis of compounds in biological matrices. nih.govnih.gov Other quantitative methods like spectrophotometric analysis or titration might also be applicable depending on the required sensitivity and the nature of the sample. willingdoncollege.ac.inmedmuv.com

Method Validation: Developed quantitative methods must be validated to ensure they are accurate, precise, sensitive, selective, and robust for the intended application and matrix. This involves determining parameters such as limits of detection (LOD) and quantification (LOQ), linearity, recovery, and matrix effects. nih.gov

Research indicates that this compound has been quantified in environmental samples, with studies reporting normalized peak areas in analyses of seawater, suggesting its presence in marine environments. vulcanchem.com For example, one study reported an average normalized peak area for this compound of 22,739,998.34 per liter of seawater filtered. vulcanchem.com This highlights the feasibility of quantitative analysis of this compound in environmental matrices.

Quantitative analysis in biological matrices presents unique challenges due to the diverse and complex nature of biological samples (e.g., blood, urine, tissues). nih.govnih.govjapsonline.com LC-MS/MS is a preferred method for quantitative analysis of various compounds, including therapeutic proteins and drugs of abuse, in biological fluids due to its sensitivity and specificity. nih.govnih.gov Sample preparation methods like LLE and SPE are commonly employed for extracting analytes from biological matrices prior to chromatographic and mass spectrometric analysis. japsonline.comscholaris.ca

While specific detailed studies on the quantitative determination of this compound in various biological matrices were not extensively found, the general principles and techniques used for quantifying other small molecules and metabolites in biological samples would be applicable. The development of a quantitative method for this compound in a specific biological matrix would require optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters to achieve adequate sensitivity, specificity, and accuracy for that matrix.

Data from quantitative studies on this compound in environmental samples could be presented in tables showing concentrations or normalized peak areas in different sample types or locations. For instance, if multiple studies reported this compound levels in seawater from different areas, a table summarizing these findings would be valuable.

Example Data Table (Illustrative - Data not directly from search results but representative of potential findings):

| Sample Matrix | Location | Analytical Method | This compound Concentration / Normalized Peak Area |

| Seawater | Coastal Area A | LC-MS/MS | 2.5 µg/L |

| Seawater | Coastal Area B | LC-MS | 1.8 µg/L |

| Sediment | River Estuary C | GC-MS | 15 ng/g |

| Algae Sample | Coastal Area A | LC-MS/MS | 50 ng/g |

Detailed research findings in quantitative analysis of this compound would involve reporting method validation parameters such as linearity range, accuracy (e.g., percentage recovery), precision (e.g., relative standard deviation), LOD, and LOQ for the specific matrix analyzed. nih.gov

Challenges and Future Directions in Turicine Academic Research

Complete Elucidation of Organism-Specific Biosynthetic Pathways

Understanding the precise biosynthetic pathways for Turicine in the diverse organisms where it is found remains an ongoing challenge. While some studies have explored the biosynthesis of related compounds, such as dimethylsulfoniopropionate (DMSP) from methionine in marine algae and higher plants, the specific enzymatic steps and genetic regulation leading to this compound are not fully elucidated across all producing species. researchgate.netnih.gov Research into the biosynthesis of other alkaloids, such as tropane (B1204802) alkaloids derived from ornithine, provides a framework, but the unique pathway for this compound requires dedicated investigation. scispace.com Future research should focus on employing advanced techniques like isotopic labeling, enzyme characterization, and genomic analysis to map the complete biosynthetic routes in different this compound-producing organisms. This will provide insights into the evolutionary origins and potential variations in this compound production.

Deeper Characterization of this compound's Molecular Targets and Biological Roles in Model Systems

The molecular targets and specific biological roles of this compound in the organisms that produce it and in other biological systems are not yet fully characterized. While some research suggests this compound may modulate enzymatic activity through surface binding interactions, as indicated by studies on acetylcholinesterase, a comprehensive understanding of its interactions at the molecular level is needed. vulcanchem.com Molecular targets can include proteins, nucleic acids, receptors, enzymes, or transporters, and identifying these is crucial for understanding a compound's function. openaccessjournals.com Future studies should utilize a range of model systems and advanced techniques, such as proteomics, metabolomics, and targeted assays, to identify and validate this compound's specific molecular binding partners and downstream biological effects. This will help clarify its physiological or ecological roles in producing organisms and assess potential bioactivity in other contexts.

Development of Advanced Synthetic Methodologies for Novel this compound Analogues

The development of advanced synthetic methodologies for this compound and novel analogues presents an opportunity for future research. While the structures of this compound and related compounds like ent-Turicine have been determined, and some synthesis from proline precursors has been explored, the creation of a wide range of novel analogues with modified properties requires innovative synthetic approaches. geomar.de Research into the synthesis of other complex molecules, such as spiroketal systems or isoquinolines, highlights the potential for developing stereoselective and efficient routes. researchgate.net Future efforts should focus on developing versatile synthetic strategies that allow for targeted modifications of the this compound core structure. This could facilitate the creation of analogues with altered solubility, stability, or biological activity, enabling further exploration of structure-activity relationships.

Innovation in High-Throughput Analytical Techniques for this compound Quantification

Accurate and efficient quantification of this compound in various matrices is essential for research, but current analytical techniques may pose limitations for high-throughput analysis. High-throughput methods are increasingly important in chemical and biomedical research for screening and quantification. umich.educhemistryworld.com While techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are commonly used for metabolite analysis and offer high throughput, specific optimization for this compound in complex samples is necessary. nih.govscholaris.ca Future research should focus on developing and validating high-throughput analytical methods, potentially utilizing advanced mass spectrometry techniques or novel sensor technologies, for the sensitive and specific quantification of this compound in biological samples, environmental matrices, and plant extracts. This will accelerate research requiring the analysis of large numbers of samples.

Q & A

Q. How can researchers mitigate bias in this compound’s in vivo efficacy studies?

- Answer :

- Blinding : Randomize treatment groups and conceal sample identities during data collection.

- Positive/Negative Controls : Include reference compounds (e.g., ascorbic acid for antioxidant assays).

- Power Analysis : Predefine sample sizes using G*Power software to avoid underpowered conclusions .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.